molecular formula C24H19NO3 B2544000 (E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one CAS No. 383147-22-6

(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one

Cat. No. B2544000
CAS RN: 383147-22-6
M. Wt: 369.42
InChI Key: MMXLWWZPYKFHQF-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C24H19NO3 and its molecular weight is 369.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy

The synthesized compounds, including those similar to (E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one, demonstrate significant potential in photodynamic therapy, particularly in cancer treatment. Their properties as photosensitizers are highlighted by their good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure and Molecular Stability

Certain derivatives of (E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one have been explored for their crystal structures and molecular stability. These studies provide insights into the molecular configurations and stability, useful in various scientific applications like material science and drug design (Stöger et al., 2013).

Antimicrobial Activities

Derivatives of this compound have been synthesized and screened for antimicrobial activities. Some of these derivatives demonstrate good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Antidepressant Properties

Benzo[b]thiophene derivatives of (E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one, with different substituents, show promise as dual antidepressant drugs, exhibiting significant in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition (Orus et al., 2002).

properties

IUPAC Name

(E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-16-6-8-17(9-7-16)10-13-23(26)18-11-12-22-21(15-18)24(28-25-22)19-4-3-5-20(14-19)27-2/h3-15H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXLWWZPYKFHQF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one

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